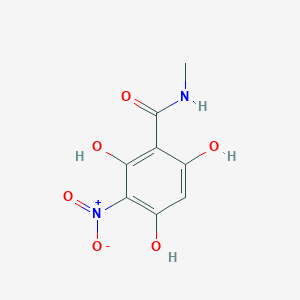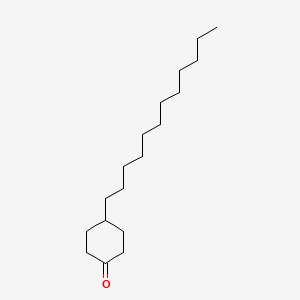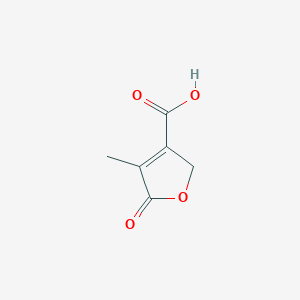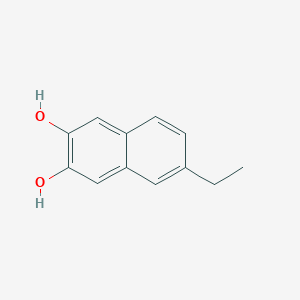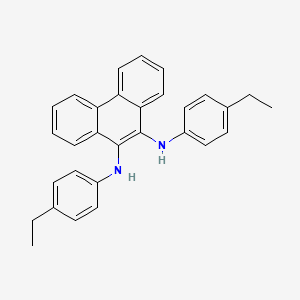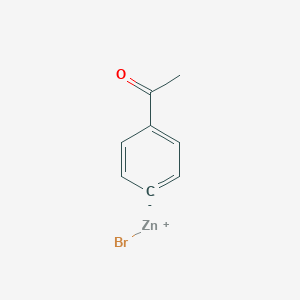
Zinc, (4-acetylphenyl)bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, (4-acetylphenyl)bromo-: is an organozinc compound that features a zinc atom bonded to a (4-acetylphenyl)bromo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (4-acetylphenyl)bromo- typically involves the reaction of a (4-acetylphenyl)bromo compound with a zinc reagent. One common method is the use of a Grignard reagent, where the (4-acetylphenyl)bromo compound reacts with magnesium to form a Grignard reagent, which is then treated with a zinc halide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of Zinc, (4-acetylphenyl)bromo- may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. This includes maintaining an inert atmosphere, controlling temperature, and using high-purity reagents .
化学反応の分析
Types of Reactions: Zinc, (4-acetylphenyl)bromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Zinc, (4-acetylphenyl)bromo- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a precursor for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential role in drug development and as a tool for probing biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in medicinal chemistry .
Industry: In the industrial sector, Zinc, (4-acetylphenyl)bromo- is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable bonds with other elements make it valuable in material science .
作用機序
The mechanism of action of Zinc, (4-acetylphenyl)bromo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the (4-acetylphenyl)bromo group. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. The (4-acetylphenyl)bromo group provides a reactive site for substitution and other reactions .
Molecular Targets and Pathways: In biological systems, Zinc, (4-acetylphenyl)bromo- may interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
類似化合物との比較
- Zinc, (4-methylphenyl)bromo-
- Zinc, (4-ethylphenyl)bromo-
- Zinc, (4-methoxyphenyl)bromo-
Comparison: Zinc, (4-acetylphenyl)bromo- is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to its analogs. The acetyl group can participate in additional reactions, such as nucleophilic addition and condensation, making it more versatile in synthetic applications .
特性
CAS番号 |
135579-88-3 |
|---|---|
分子式 |
C8H7BrOZn |
分子量 |
264.4 g/mol |
IUPAC名 |
bromozinc(1+);1-phenylethanone |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-7(9)8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
PJGXUQPVDPATHT-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
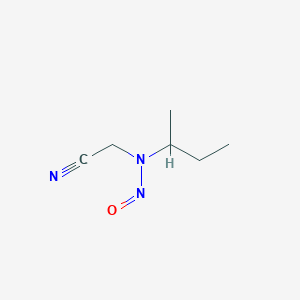

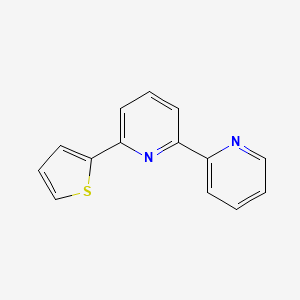
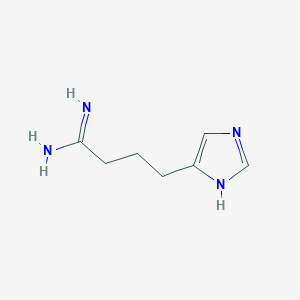
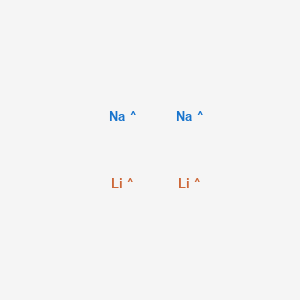
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

